

fungal species responsible for "Mycotoxin B" production

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A Technical Guide to Fungal Production of Aflatoxin B1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fungal species responsible for the production of Aflatoxin B1 (AFB1), a potent mycotoxin of significant concern to the food safety, agricultural, and pharmaceutical industries. This document details the primary fungal producers, optimal conditions for toxin synthesis, comprehensive experimental protocols for fungal culture and toxin analysis, and a review of the biosynthetic pathway.

Fungal Species Responsible for Aflatoxin B1 Production

Aflatoxin B1 is a secondary metabolite produced by several species of fungi within the genus *Aspergillus*, section *Flavi*. The most prominent and well-researched producers are:

- *Aspergillus flavus*: This is the most common fungus associated with aflatoxin contamination in crops worldwide. *A. flavus* strains are capable of producing both AFB1 and AFB2.[\[1\]](#)[\[2\]](#)
- *Aspergillus parasiticus*: This species is also a major producer of aflatoxins. Unlike *A. flavus*, strains of *A. parasiticus* can produce AFB1, AFB2, AFG1, and AFG2.[\[1\]](#)[\[2\]](#)

- *Aspergillus nomius*: Initially identified in 1987, *A. nomius* is another species that produces both B and G series aflatoxins and is recognized as a significant contaminant in certain commodities, such as Brazil nuts.[3]

While other species like *Aspergillus pseudotamarii* and *Aspergillus bombycis* have been reported to produce aflatoxins, *A. flavus* and *A. parasiticus* remain the primary focus of research due to their widespread prevalence and high levels of toxin production.[3]

Quantitative Data on Aflatoxin B1 Production

The production of AFB1 is highly dependent on environmental factors such as temperature, water activity (a_w), and substrate composition. The optimal conditions for fungal growth do not always coincide with the optimal conditions for toxin production.

Table 1: Effect of Temperature and Water Activity (a_w) on AFB1 Production

Fungal Species	Substrate	Temperature (°C)	Water Activity (aw)	AFB1 Concentration (µg/kg or ng/g)	Reference
Aspergillus flavus	Ground Nyjer Seeds	27	0.90 - 0.98	203 - 282 µg/kg	[4]
Aspergillus flavus	Ground Nyjer Seeds	35	0.90	212 µg/kg	[4]
Aspergillus parasiticus	Ground Nyjer Seeds	20	0.98	212 µg/kg	[4]
Aspergillus parasiticus	Ground Nyjer Seeds	27	0.86 - 0.98	209 - 265 µg/kg	[4]
Aspergillus parasiticus	Ground Nyjer Seeds	35	0.86	>265 µg/kg (Highest concentration)	[4]
Aspergillus flavus	Sorghum Silage	25	30% moisture	83.55 ng/g (after 48h)	[5][6]
Aspergillus parasiticus	General	37	-	Optimal for AFB1	[7]
Aspergillus parasiticus	General	20 - 30	-	Optimal for AFG1	[7]

Table 2: Aflatoxin B1 Production on Various Culture Media

Fungal Species	Culture Medium	Incubation Time	AFB1 Concentration	Reference
Aspergillus parasiticus	Yeast Extract Sucrose (YES) Broth	12 days	27,645.57 ± 2401.50 ng/mL	[1]
Aspergillus parasiticus	Malt Extract Agar (MEA)	-	24 - 3900 ng/mL	[1]
Aspergillus flavus	Czapek-Dox liquid Medium (Czp-D)	14 days	Highest among tested liquid media	[8]
Aspergillus flavus	Rice Medium	14 days	Lowest among tested solid media	[8]

Experimental Protocols

This section provides detailed methodologies for the culture of aflatoxigenic fungi and the subsequent extraction and quantification of Aflatoxin B1.

Fungal Culture and Aflatoxin Production

Objective: To cultivate *Aspergillus* species under conditions conducive to AFB1 production.

Materials:

- Aflatoxigenic fungal strain (e.g., *Aspergillus flavus* NRRL 3357)
- Potato Dextrose Agar (PDA) for maintaining cultures
- Yeast Extract Sucrose (YES) broth (2% yeast extract, 20% sucrose) or solid substrate (e.g., polished rice, maize kernels)
- Sterile distilled water
- 250 mL Erlenmeyer flasks

- Incubator with temperature and humidity control
- Shaker (for liquid cultures)

Procedure:

- Inoculum Preparation: Grow the fungal strain on PDA plates for 7 days at 28-30°C. Prepare a spore suspension by adding sterile distilled water to the plate and gently scraping the surface. Adjust the spore concentration as needed.
- Media Preparation (Solid Substrate):
 - Place 50 g of polished rice or maize kernels into a 250 mL flask.
 - Add 20-25 mL of distilled water and allow the substrate to soak.[\[9\]](#)[\[10\]](#)
 - Autoclave the flask at 121°C for 20-30 minutes and allow it to cool.
- Media Preparation (Liquid Culture):
 - Prepare YES broth and dispense 100 mL into 250 mL flasks.
 - Autoclave at 121°C for 30 minutes and allow to cool.[\[9\]](#)
- Inoculation: Inoculate the sterile medium with 1 mL of the fungal spore suspension or with fungal plugs from an agar plate.[\[9\]](#)[\[10\]](#)
- Incubation:
 - Incubate the flasks in the dark. Light can inhibit aflatoxin production.[\[11\]](#)
 - For optimal AFB1 production, incubate at temperatures between 25°C and 30°C for 7 to 21 days.[\[5\]](#)[\[6\]](#)[\[9\]](#)
 - For liquid cultures, use a rotary shaker at approximately 150-220 rpm.[\[9\]](#)[\[12\]](#)

Aflatoxin B1 Extraction

Objective: To extract AFB1 from fungal cultures for analysis.

Materials:

- Chloroform
- Methanol:water solution (e.g., 70:30 or 80:20 v/v)
- Hexane (for fatty samples)
- Centrifuge and centrifuge tubes
- Vortex mixer
- Filter paper (e.g., Whatman No. 1)
- Rotary evaporator or nitrogen stream for solvent evaporation

Procedure (from Liquid Culture):

- Take a 1.0 mL aliquot of the fungal culture broth.
- Add 1.5 mL of chloroform to a centrifuge tube.[\[12\]](#)
- Mix vigorously by vortexing for 30 seconds.[\[12\]](#)
- Centrifuge for 2.5 minutes at 5000 x g to separate the phases.[\[12\]](#)
- Carefully transfer the lower organic phase (chloroform) to a clean glass vial.[\[12\]](#)
- Evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator.
- Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methanol or mobile phase for HPLC).

Aflatoxin B1 Quantification by HPLC-FLD

Objective: To separate and quantify AFB1 using High-Performance Liquid Chromatography with Fluorescence Detection.

Materials:

- HPLC system with a fluorescence detector (Excitation: 365 nm, Emission: 440 nm)
- C18 reverse-phase HPLC column
- Mobile phase: Water:Methanol:Acetonitrile (e.g., 60:30:15 v/v/v)[13]
- Aflatoxin B1 standard of known concentration
- Trifluoroacetic acid (TFA) for pre-column derivatization
- Syringe filters (0.2 or 0.45 μm)

Procedure:

- Standard Preparation: Prepare a series of AFB1 standard solutions of known concentrations in the mobile phase.
- Derivatization (Pre-column):
 - Aflatoxins B1 and G1 have weak natural fluorescence. Derivatization with TFA enhances their fluorescence signal.[14]
 - Evaporate an aliquot of the sample extract (and standards) to dryness.
 - Add TFA and heat as per established protocols.
 - Evaporate the TFA and reconstitute in the mobile phase.
- HPLC Analysis:
 - Filter the reconstituted sample extract and standards through a syringe filter.
 - Inject a known volume (e.g., 20 μL) onto the HPLC system.
 - Run the analysis with a flow rate of approximately 1.0-1.2 mL/min.[13]
 - Identify the AFB1 peak based on the retention time of the standard.

- Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of AFB1 in the sample by comparing its peak area to the calibration curve.

Aflatoxin B1 Quantification by ELISA

Objective: To quantify AFB1 using a competitive Enzyme-Linked Immunosorbent Assay.

Materials:

- Commercial Aflatoxin B1 ELISA kit (containing antibody-coated microtiter plate, AFB1-HRP conjugate, standards, substrate, and stop solution)
- Micropipettes
- Microplate reader (450 nm)
- Wash buffer

Procedure (General):

- Sample Preparation: Extract AFB1 from the sample matrix using a methanol/water solution. Dilute the extract with the provided assay diluent.[\[15\]](#)
- Assay:
 - Add the standards and prepared samples to the antibody-coated wells.
 - Add the AFB1-enzyme conjugate to the wells.
 - Incubate for a specified time (e.g., 15 minutes) at room temperature. During this time, the sample AFB1 and the enzyme-conjugated AFB1 compete for binding to the antibodies.[\[15\]](#)
[\[16\]](#)
- Washing: Wash the plate multiple times with wash buffer to remove unbound reagents.
- Detection:

- Add the substrate solution to the wells and incubate for a short period (e.g., 5-10 minutes). The enzyme converts the substrate to a colored product.[\[16\]](#)[\[17\]](#)
- Add the stop solution to terminate the reaction.
- Measurement: Read the absorbance of each well at 450 nm using a microplate reader. The color intensity is inversely proportional to the AFB1 concentration.
- Calculation: Calculate the AFB1 concentration in the samples by comparing their absorbance values to the standard curve generated from the standards.

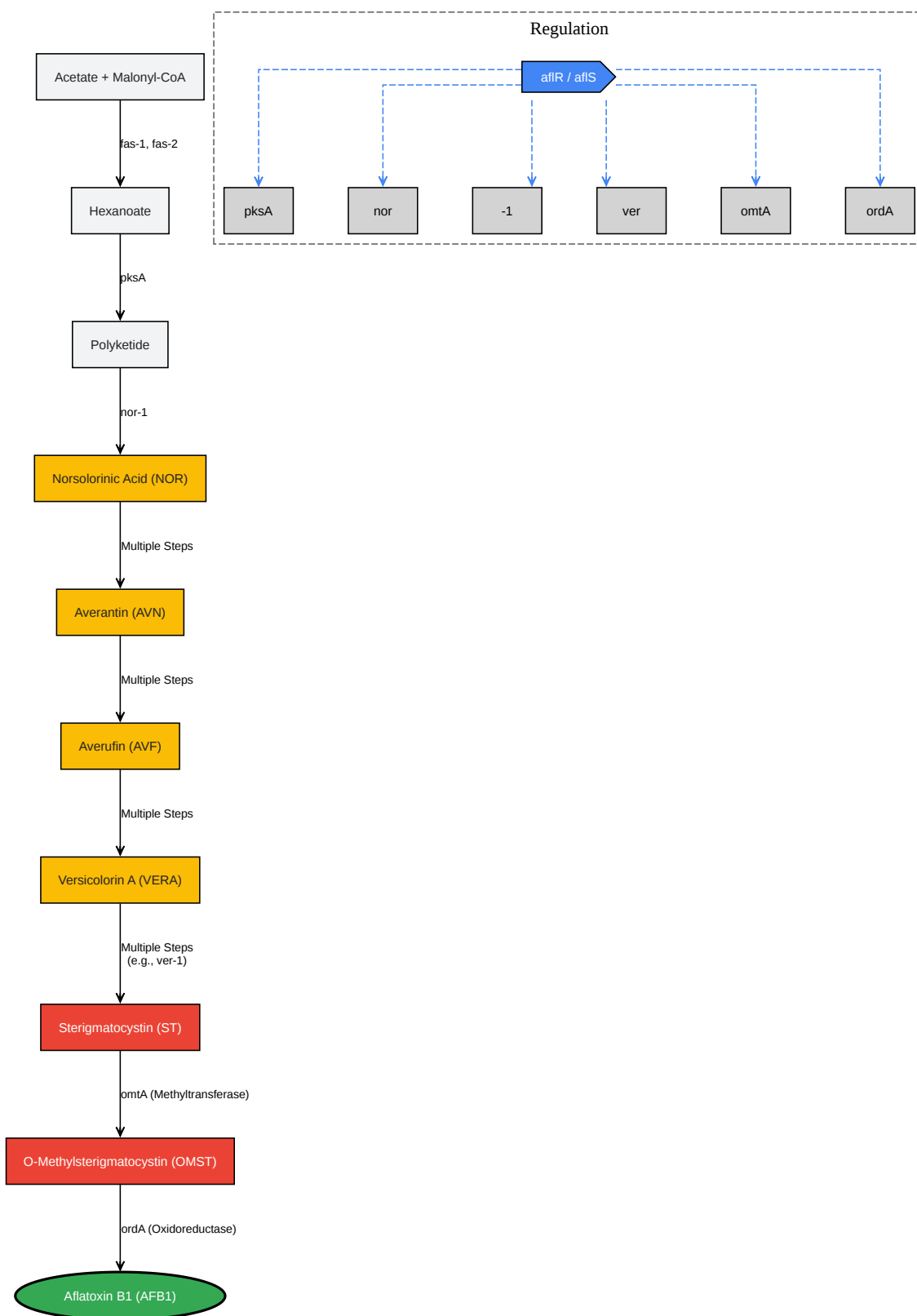
Aflatoxin B1 Biosynthetic Pathway

The biosynthesis of aflatoxins is a complex process involving at least 27 enzymatic reactions. The genes encoding these enzymes are located in a 70-kb gene cluster on the fungal chromosome.[\[18\]](#) The pathway begins with acetate and proceeds through several key intermediates.

Key Genes and Enzymes in the Aflatoxin B1 Pathway:

- Polyketide Synthase (PKS): Encoded by genes like *pksA*, it initiates the pathway by forming the polyketide backbone.
- Fatty Acid Synthases (FAS): Encoded by *fas-1* and *fas-2*, these enzymes provide the hexanoate starter unit.
- Regulators: The expression of the cluster genes is primarily controlled by the regulatory genes *aflR* and *aflS*.[\[3\]](#)
- Key Intermediates: Norsolorinic acid (NOR), Averantin (AVN), Averufin (AVF), Versicolorin A (VERA), and Sterigmatocystin (ST).[\[19\]](#)
- Final Steps: The conversion of Sterigmatocystin (ST) to O-methylsterigmatocystin (OMST) is catalyzed by a methyltransferase (*omtA*), and the final conversion of OMST to Aflatoxin B1 is carried out by an oxidoreductase (*ordA*).[\[20\]](#)

Below is a simplified diagram of the Aflatoxin B1 biosynthetic pathway.

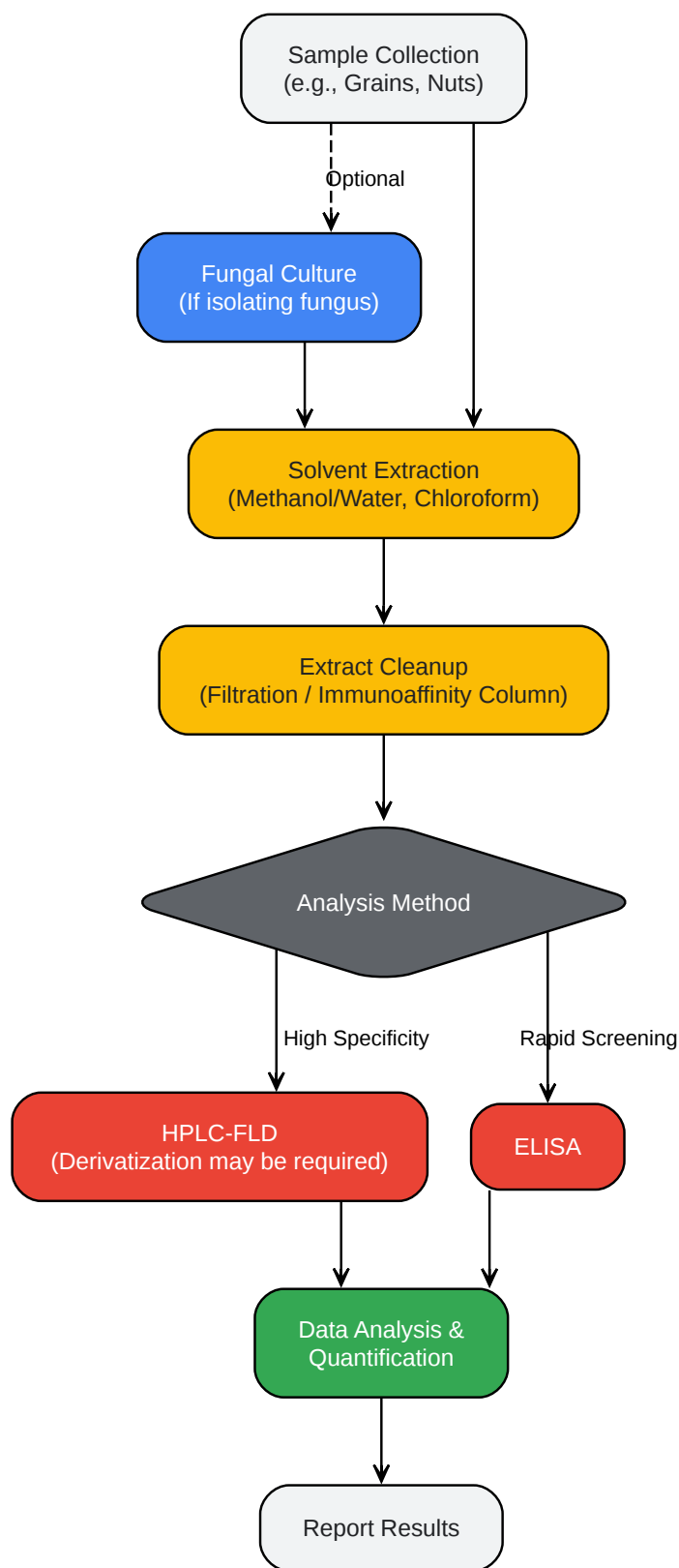


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Caption: Simplified Aflatoxin B1 biosynthetic pathway.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the analysis of Aflatoxin B1 from a contaminated sample.



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Caption: General workflow for Aflatoxin B1 analysis.

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